tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

DPP-IV inhibition stereochemistry–activity relationship type 2 diabetes

tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1932029-59-8) is a Boc-protected chiral pyrrolidine derivative with empirical formula C10H16N2O3 and molecular weight 212.25 g/mol. The compound features a defined (2R,4R) configuration bearing a nitrile (cyano) electrophilic warhead at the 2-position and a hydroxyl group at the 4-position, both with well-defined absolute stereochemistry.

Molecular Formula C10H16N2O3
Molecular Weight 212.249
CAS No. 1932029-59-8
Cat. No. B2512530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate
CAS1932029-59-8
Molecular FormulaC10H16N2O3
Molecular Weight212.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C#N)O
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1
InChIKeyUNVNZVOSYRUJTH-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1932029-59-8): A Defined-Stereochemistry Cyanopyrrolidine Building Block for Chiral Synthesis and Covalent Inhibitor Development


tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1932029-59-8) is a Boc-protected chiral pyrrolidine derivative with empirical formula C10H16N2O3 and molecular weight 212.25 g/mol . The compound features a defined (2R,4R) configuration bearing a nitrile (cyano) electrophilic warhead at the 2-position and a hydroxyl group at the 4-position, both with well-defined absolute stereochemistry . Its computed XLogP3-AA is 0.4 with a topological polar surface area (TPSA) of 73.6 Ų . The specific rotation is [α]D = −42° (c = 1, MeOH), with a melting point range of 98.0–102.0 °C . This compound belongs to the class of chiral 2-cyanopyrrolidine building blocks that have been validated as covalent inhibitor warheads targeting deubiquitinases (DUBs) such as UCHL1 and as core pharmacophores in dipeptidyl peptidase IV (DPP-IV) inhibitors .

Why Generic Substitution of tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate with Other Cyanopyrrolidine Analogs Fails in Chiral Synthesis Programs


Cyanopyrrolidine building blocks bearing the same molecular formula (C10H16N2O3) but differing stereochemistry or substitution pattern are not interchangeable for procurement in medicinal chemistry and chiral synthesis programs. The (2R,4R) configuration places the nitrile and hydroxyl groups in a specific spatial orientation that governs both covalent target engagement geometry and downstream stereochemical outcomes in multi-step syntheses. In the closely related DPP-IV inhibitor series, inversion of stereochemistry at the position analogous to the 4-hydroxy center of this compound produced a 20-fold difference in inhibitory potency . Furthermore, the 4-hydroxy substituent contributes hydrogen-bonding capacity distinct from the 4-fluoro or 4-unsubstituted analogs that were systematically compared in structure–activity studies, where the 4-fluoro derivative demonstrated enhanced DPP-IV inhibitory activity and higher plasma drug concentrations after oral administration to rats compared to the 4-unsubstituted derivative . These quantitative differences preclude simple analog substitution without altering biological or synthetic outcomes.

Quantitative Differentiation Guide: tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemistry-Dependent Potency: 20-Fold Activity Difference Between (2R,4R) and (2S,4R) Configurations in DPP-IV Inhibition Series

In a systematic structure–activity relationship (SAR) study of 1-(γ-substituted prolyl)-(S)-2-cyanopyrrolidines as DPP-IV inhibitors, compounds bearing (S)-stereochemistry at the γ-position of the proline ring (corresponding to the 4-position of the pyrrolidine) were 20-fold more potent than the antipode . This establishes that the absolute configuration at the 4-hydroxy–bearing carbon of the pyrrolidine ring is a critical determinant of target engagement potency. When selecting a chiral building block for inhibitor synthesis, the (2R,4R)-configured tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate provides the stereochemical foundation required for generating the active (S)-configuration at the 4-position of downstream acyl-cyanopyrrolidine derivatives, whereas the (2S,4R) diastereomer (CAS 483366-12-7) would place substituents in the less-active antipodal orientation upon analogous derivatization .

DPP-IV inhibition stereochemistry–activity relationship type 2 diabetes cyanopyrrolidine pharmacophore

4-Hydroxy vs. 4-Unsubstituted vs. 4-Fluoro Cyanopyrrolidines: Differential DPP-IV Inhibitory Activity and Pharmacokinetic Performance

A systematic SAR study of 3- and 4-substituted-2-cyanopyrrolidines as DPP-IV inhibitors demonstrated that the 4-fluoro derivative exhibited better DPP-IV inhibitory activity and higher plasma drug concentrations after oral administration to rats than the 4-unsubstituted derivative . This demonstrates that substitution at the 4-position is not merely tolerated but can enhance both potency and pharmacokinetic (PK) properties. The 4-hydroxy group present in tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate provides a hydrogen-bond donor/acceptor functionality that is absent in the 4-unsubstituted analog (R)-1-Boc-2-cyanopyrrolidine (CAS 228244-20-0) and is chemically distinct from the 4-fluoro substituent, offering orthogonal reactivity for downstream derivatization (e.g., esterification, etherification, or oxidation) that is not accessible with 4-fluoro or 4-unsubstituted analogs .

DPP-IV inhibitor SAR 4-substituted cyanopyrrolidine oral bioavailability plasma drug concentration

Cyanopyrrolidine Covalent Warhead Engagement: UCHL1 Inhibition with IC50 Values Establishing Target-Class Potency Benchmarks

The cyanopyrrolidine scaffold has been validated as a covalent warhead targeting the active-site cysteine (Cys90) of ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinase implicated in cancer metastasis and invasiveness . Biochemical characterization of cyanopyrrolidine-based inhibitor compound 1 demonstrated UCHL1 inhibition with an IC50 of 0.67 ± 1.0 μM and UCHL3 inhibition with an IC50 of 6.4 ± 1.1 μM, representing a ~10-fold selectivity window for UCHL1 over UCHL3 . The reference UCHL1 inhibitor LDN-57444 exhibited an IC50 of 0.88 ± 0.14 μM under the same assay conditions . The cyanopyrrolidine nitrile forms a covalent isothiourea adduct with the catalytic cysteine, with very slow reversibility confirmed by jump-dilution experiments (>90% inhibition maintained after 100-fold dilution) . The Boc-protected 4-hydroxy cyanopyrrolidine core of the target compound serves as the identical warhead scaffold from which N-acylated derivatives such as compound 1 are elaborated, making it the critical chiral starting material for UCHL1-directed inhibitor programs .

UCHL1 deubiquitinase inhibitor covalent inhibitor cyanopyrrolidine warhead cancer biology

Enantiomeric Purity and Commercial Specification: 97% Minimum Purity for (2R,4R) vs. 95% for (2S,4R) Diastereomer

Commercially, tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is routinely supplied at ≥97% purity , with specific rotation [α]D = −42° (c = 1, MeOH) providing a quantitative identity verification metric . In contrast, the (2S,4R) diastereomer (CAS 483366-12-7) is typically supplied at 95% purity . The 2% higher nominal purity of the (2R,4R) compound, combined with the availability of a validated specific rotation specification, reduces the risk of diastereomeric contamination in stereochemically sensitive synthetic sequences where even minor epimerization can propagate through multi-step routes and compromise final product enantiopurity.

chiral purity enantiomeric excess procurement specification quality control chiral building block

Physicochemical Property Differentiation: XLogP3 and TPSA of the (2R,4R) Cyanopyrrolidine Core vs. Regioisomeric and Des-hydroxy Analogs

The computed physicochemical properties of tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate include XLogP3-AA = 0.4 and TPSA = 73.6 Ų . These values place the compound within favorable drug-like property space for oral bioavailability and CNS penetration when elaborated into final inhibitors. In the cyanopyrrolidine-based prolyl oligopeptidase (POP) inhibitor series, Boc-protected cyanopyrrolidine derivatives (BocGlyPrdN, BocTrpPrdN) demonstrated predicted blood-brain barrier (BBB) penetration and were confirmed to inhibit brain POP after intraperitoneal administration in rats . The TPSA value of 73.6 Ų for the target compound falls below the commonly cited threshold of 90 Ų for favorable CNS penetration, while the XLogP3 of 0.4 sits within the optimal range (1–3) for balanced permeability and solubility. The regioisomer tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 2165679-37-6, MW 226.27) has a higher molecular weight and an additional methylene unit in the hydroxymethyl group, resulting in different hydrogen-bonding geometry and steric profile compared to the 4-hydroxy substitution of the target compound .

physicochemical properties XLogP3 topological polar surface area drug-likeness BBB penetration prediction

Covalent Inhibitor Selectivity Profiling: Cyanopyrrolidine Warhead Discriminates UCHL1 from UCHL3 by ~10-Fold, Supporting Rational Inhibitor Design from the (2R,4R) Scaffold

Beyond UCHL1 inhibition, the cyanopyrrolidine scaffold has been profiled for selectivity across the deubiquitinase family and the wider proteome. Activity-based protein profiling (ABPP) with a cyanopyrrolidine-based probe (MT16-205) in human cells demonstrated selective engagement of UCHL1 over other DUBs, while also identifying aldehyde dehydrogenases and PARK7 (DJ-1) as off-targets . The 3-carboxy-cyanopyrrolidine compound GK13S showed nanomolar potency and stereoselective binding to UCHL1 (as confirmed by co-crystal structure, PDB: 7zm0), with the (2R)-configured nitrile positioned for nucleophilic attack by Cys90 . Critically, the stereochemistry at the pyrrolidine 2-position dictates covalent bond geometry: (2S)-configured isomers cannot achieve the same trajectory of nucleophilic attack on the nitrile carbon, resulting in loss of covalent inhibition . The Boc-protected (2R,4R)-2-cyano-4-hydroxy scaffold of the target compound provides exactly the stereochemical configuration required for elaborating inhibitors that engage the catalytic cysteine in the correct geometry, a property not shared by (2S)-configured cyanopyrrolidine analogs.

deubiquitinase selectivity UCHL1 vs. UCHL3 covalent warhead off-target profiling activity-based protein profiling

Procurement-Rationalized Application Scenarios for tert-Butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1932029-59-8)


Chiral Starting Material for UCHL1-Targeted Covalent Inhibitor Synthesis Programs

The (2R,4R)-configured cyanopyrrolidine core is the validated chiral precursor for synthesizing N-acylated covalent UCHL1 inhibitors. As demonstrated by Krabill et al. (2020), Boc-L-proline-derived cyanopyrrolidine compound 1 achieves UCHL1 inhibition with an IC50 of 0.67 μM, engaging the active-site Cys90 via a covalent isothiourea adduct with very slow reversibility . The co-crystal structure of UCHL1 with GK13S (PDB: 7zm0) confirms that the (2R) stereochemistry is essential for proper nitrile orientation toward the catalytic cysteine . Researchers developing UCHL1 chemical probes or therapeutic leads should procure the (2R,4R) isomer specifically, as the (2S) diastereomer cannot achieve productive covalent bond geometry . The Boc protecting group on the target compound allows direct N-deprotection and subsequent acylation to generate focused inhibitor libraries.

DPP-IV/DPP-4 Inhibitor Pharmacophore Elaboration Requiring Defined 4-Position Stereochemistry

The target compound serves as the stereochemically defined building block for 4-substituted-2-cyanopyrrolidine DPP-IV inhibitors. Fukushima et al. (2004) demonstrated that 4-substitution of the cyanopyrrolidine ring enhances DPP-IV inhibitory activity and improves pharmacokinetic properties relative to 4-unsubstituted analogs . Sakashita et al. (2005) established that the stereochemistry at the position corresponding to the 4-hydroxy group of the target compound exerts a 20-fold influence on inhibitor potency . The 4-hydroxy group provides a versatile synthetic handle for further derivatization (etherification, esterification, oxidation to ketone, or conversion to leaving group for nucleophilic displacement), enabling systematic exploration of 4-position SAR in DPP-IV inhibitor programs.

Prolyl Oligopeptidase (POP) Inhibitor Synthesis with Predicted CNS Penetration

Boc-protected cyanopyrrolidine derivatives including BocGlyPrdN and BocTrpPrdN have been characterized as potent POP inhibitors with IC50 values of 2–12 nM and predicted BBB penetration . The target compound's computed TPSA of 73.6 Ų and XLogP3 of 0.4 fall within favorable CNS drug-like space , positioning it as a suitable chiral scaffold for CNS-penetrant POP inhibitor programs targeting neurodegenerative and neuropsychiatric disorders. The (2R,4R) stereochemistry ensures the correct configuration for interaction with the POP catalytic triad (Ser554, His680, Asp641), as confirmed by molecular modeling studies .

Multi-Step Asymmetric Synthesis Requiring Orthogonal Boc Protection and Chiral Pool Integrity

The Boc protecting group on the pyrrolidine nitrogen enables orthogonal protection strategies in multi-step synthetic sequences—the Boc group can be selectively removed under acidic conditions (TFA or HCl) while leaving ester, ether, or amide functionalities intact. The (2R,4R) stereochemistry derives from the chiral pool (trans-4-hydroxy-L-proline), ensuring high enantiomeric excess that is maintained through subsequent synthetic steps . The specific rotation specification ([α]D = −42°, c = 1, MeOH) provides a quantitative in-process control metric for verifying stereochemical integrity after each synthetic transformation . This makes the compound suitable for GMP intermediate production where stereochemical quality control documentation is required.

Quote Request

Request a Quote for tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.